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Compound of Interest

Compound Name: N-Phthaloyl-DL-methionine

Cat. No.: B3426528

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Phthaloyl-DL-methionine, a derivative of the essential amino acid methionine. Due to the
limited availability of direct experimental spectra in public databases, this guide combines
predicted data based on established spectroscopic principles with generalized experimental
protocols. This information is intended to serve as a valuable resource for the synthesis,
characterization, and application of this compound in research and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for N-
Phthaloyl-DL-methionine. These values are derived from computational models and analysis
of spectral data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted *H NMR Chemical Shifts (&) in CDCls
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Predicted Chemical Shift

Protons Multiplicity
(ppm)

Phthaloyl-H 7.85-7.70 m

a-CH 4.90 - 4.80 dd

y-CHz 2.70-2.50 t

3-CH:z 2.40-2.20 m

S-CHs 2.10 S

COOH 10.0-12.0 brs

Table 2: Predicted 13C NMR Chemical Shifts (d) in CDCls

Carbon Atom

Predicted Chemical Shift (ppm)

C=0 (Carboxyl) 175.0-173.0
C=0 (Phthaloyl) 168.0 - 167.0
Quaternary Phthaloyl-C 134.5-133.5
CH Phthaloyl-C 132.0-131.0
CH Phthaloyl-C 124.0 - 123.0
a-C 55.0-53.0
y-C 32.0-30.0
B-C 30.0-28.0
S-CHs 16.0 - 15.0
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands
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Expected Wavenumber

Functional Group Intensity
(cm™)
O-H (Carboxylic Acid) 3300 - 2500 Broad
C-H (Aromatic) 3100 - 3000 Medium
C-H (Aliphatic) 2995 - 2850 Medium
C=0 (Phthaloyl, asymm) ~1775 Strong
C=0 (Phthaloyl, symm) ~1710 Strong
C=0 (Carboxylic Acid) ~1700 Strong
C=C (Aromatic) 1600 - 1450 Medium-Weak
C-N Stretch 1380 - 1350 Strong
C-O Stretch 1300 - 1200 Strong
S-C Stretch 800 - 600 Weak

Mass Spectrometry (MS)

Table 4: Expected Mass-to-Charge Ratios (m/z) for Key Fragments (Electron lonization)

Fragment Proposed Structure Expected m/z
[M]* C13H13NO4S* 279

[M - COOHJ* C12H12NO2S+* 234

[M - SCHs]* C12H10NO4* 232
Phthalimide ion CsHaNO2* 146

[CaHsS]* 88

[CHsS]* 47

Experimental Protocols
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The following sections detail generalized experimental methodologies for acquiring the
spectroscopic data presented above. These protocols are based on standard laboratory
practices for the analysis of N-protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of N-Phthaloyl-DL-methionine.
Instrumentation:

e A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

o Dissolve approximately 10-20 mg of N-Phthaloyl-DL-methionine in 0.6-0.7 mL of
deuterated chloroform (CDCIs).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).
o Transfer the solution to a 5 mm NMR tube.

H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

Temperature: 298 K.

13C NMR Acquisition Parameters:

» Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
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Spectral Width: 0-200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of 13C.

Temperature: 298 K.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the TMS signal.

Integrate the signals in the *H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in N-Phthaloyl-DL-methionine.
Instrumentation:

o Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR)
accessory.

Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing
it to dry completely.

e Place a small amount of the solid N-Phthaloyl-DL-methionine sample directly onto the ATR
crystal.
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e Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

Acquisition Parameters:

e Spectral Range: 4000-400 cm™1,
» Resolution: 4 cm™2.

e Number of Scans: 16-32.

e Background: A background spectrum of the empty ATR crystal should be collected prior to
sample analysis.

Data Analysis:
« |dentify the major absorption bands in the spectrum.

o Correlate the wavenumbers of these bands to specific functional groups using standard IR
correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of N-Phthaloyl-DL-
methionine.

Instrumentation:

o A mass spectrometer with an Electron lonization (El) source and a quadrupole or time-of-
flight (TOF) mass analyzer.

Sample Preparation:

» Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or
dichloromethane).

« Introduce the sample into the mass spectrometer via a direct insertion probe or by injection
into a gas chromatograph (if the compound is sufficiently volatile and thermally stable).
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Acquisition Parameters (EI-MS):

lonization Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Range: m/z 40-500.

Scan Rate: 1 scan/second.

Data Analysis:

« |dentify the molecular ion peak ([M]*) to confirm the molecular weight.

e Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.

e Propose structures for the observed fragments to deduce the structure of the parent
molecule.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a
synthesized compound like N-Phthaloyl-DL-methionine and the relationship between the
different spectroscopic techniques in structure elucidation.
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« To cite this document: BenchChem. [Spectroscopic Profiling of N-Phthaloyl-DL-methionine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3426528#spectroscopic-data-of-n-phthaloyl-dl-
methionine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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